molecular formula C7H5N5O2 B7761630 CID 150847

CID 150847

Cat. No. B7761630
M. Wt: 191.15 g/mol
InChI Key: LLJAQDVNMGLRBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 150847 is a useful research compound. Its molecular formula is C7H5N5O2 and its molecular weight is 191.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 150847 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 150847 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Use in Protein Function Studies : CID (Chemically Induced Dimerization) has been crucial in studying various biological processes, offering reversible and spatiotemporal control of protein function in cells. It's particularly useful in dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Applications in Gene Regulation and Editing : Engineered PROTAC-CID systems show promise for mammalian inducible gene regulation and gene editing. They enable fine-tuning gene expression at gradient levels and can be used for transient genome manipulation (Ma et al., 2023).

  • Resolving Problems in Cell Biology : CID techniques have provided insights into lipid second messengers and small GTPases, helping resolve the "signaling paradox". Recent advances in CID offer improved specificity and the ability to manipulate multiple systems simultaneously (DeRose, Miyamoto, & Inoue, 2013).

  • Improving Water Use Efficiency in Agriculture : In agriculture, CID as carbon isotope discrimination is used as a selection criterion for improving water use efficiency and productivity of barley under various environmental conditions (Anyia et al., 2007).

  • Methodological Challenges in Developmental Studies : The CID process in research methodologies helps in collecting public health risk-related behaviors and values, aiding in the development of education and intervention programs (Tashima, Crain, O'reilly, & Elifson, 1996).

  • In Protein-Protein Interaction Studies : CID is used to study dynamic biological processes regulated by protein-protein interactions and protein localization, especially in cell signaling networks (Aonbangkhen et al., 2018).

  • In Mass Spectrometry and Peptide Sequencing : CID, particularly collision-induced dissociation, is widely used in mass spectrometry for peptide sequencing and understanding protein mixtures (Medzihradszky & Chalkley, 2015).

properties

IUPAC Name

2-amino-4-oxo-1H-pteridine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h1-2H,(H3,8,9,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJAQDVNMGLRBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=N1)NC(=NC2=O)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=C2C(=N1)NC(=NC2=O)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.